molecular formula C9H7NO3 B058028 3-Cyano-4-methoxybenzoic acid CAS No. 117738-82-6

3-Cyano-4-methoxybenzoic acid

Cat. No. B058028
M. Wt: 177.16 g/mol
InChI Key: OTZHDJMZVQTSBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-Cyano-4-methoxybenzoic acid involves several key steps, including methylation, cycloaddition, and condensation reactions. For instance, an alternative synthesis route for a related compound involved a regioselective 1,3-dipolar cycloaddition, followed by condensation and stereoselective nucleophilic attack by cyanide ions, showcasing the complexity and precision required in synthesizing such compounds (Conti et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Cyano-4-methoxybenzoic acid has been elucidated through X-ray crystallography. These studies reveal the coplanar arrangement of atoms within the molecule's core structure and the stabilization of the structure by intermolecular hydrogen bonds (Wang et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 3-Cyano-4-methoxybenzoic acid derivatives often result in the formation of complex products with unique properties. For example, the reaction of diazo ketones with ethylenic dipolarophiles in the presence of metal chelates has been shown to proceed via a stereospecific 1,3-dipolar cycloaddition mechanism, leading to products with defined configurations (Ibata et al., 1981).

Physical Properties Analysis

The physical properties of 3-Cyano-4-methoxybenzoic acid and its derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and applications. Studies on related compounds highlight the impact of molecular structure on physical properties, demonstrating the importance of detailed structural analysis (Mikroyannidis, 1995).

Chemical Properties Analysis

The chemical properties of 3-Cyano-4-methoxybenzoic acid, such as reactivity, stability, and interaction with other molecules, are influenced by its functional groups and molecular geometry. Research into similar compounds provides insights into their reactivity patterns and the factors that influence their chemical behavior (Varughese & Pedireddi, 2006).

Scientific Research Applications

Application 1: Enhancement of Peroxygenase Activity in Engineered Cytochrome P450 O-demethylase

  • Summary of Application : This research focuses on the enhancement of peroxygenase activity in an engineered cytochrome P450 O-demethylase. The study involves the use of 3-Cyano-4-methoxybenzoic acid in the engineering of a hydrogen peroxide (H2O2) tunnel in CYP199A4, a NADH-dependent cytochrome P450 monooxygenase from Rhodopseudomonas palustris .
  • Methods of Application : The researchers used crystallography and molecule dynamics simulations to reveal that key residues located at one of the water tunnels in CYP199A4 play a crucial gating role .
  • Results or Outcomes : The study found that these key residues enhance the peroxygenase activity by regulating the inflow of H2O2. The engineered CYP199A4 peroxygenases showed good functional group tolerance and preferential O-demethylation at the meta- or para-position .

Application 2: Separation and Recovery of Pd(II) from a Mixed Solution

  • Summary of Application : In this study, novel polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers were prepared and used as adsorbents for the separation and recovery of Pd(II) from a mixed solution containing Pt, Pd, and Rh .
  • Methods of Application : Batch sorption studies were carried out, and the main adsorption parameters were systematically investigated .
  • Results or Outcomes : The study does not provide specific results or outcomes in the snippet. For more detailed information, you may want to refer to the original research article .

Application 3: Substituent Effects on Acidity

  • Summary of Application : This study focuses on the substituent effects on acidity. The presence of an electron-withdrawing or electron-releasing group affects the stability of carboxylate anions, and in turn, determines the dissociation constant of a carboxylic acid .
  • Methods of Application : The researchers used a series of substituted benzoic acids, including 3-Cyano-4-methoxybenzoic acid, to study the inductive effects of the substituents on the acidity .
  • Results or Outcomes : The study found that the presence of an electron-withdrawing group increases the acidity of the carboxylic acid group by stabilizing the carboxylate conjugate base .

Application 4: Preparation of More Complex Organic Compounds

  • Summary of Application : 3-Cyano-4-methoxybenzoic acid is used as an intermediate in the preparation of more complex organic compounds .
  • Methods of Application : The specific methods of application are not provided in the snippet. For more detailed information, you may want to refer to the original research article .
  • Results or Outcomes : The study does not provide specific results or outcomes in the snippet. For more detailed information, you may want to refer to the original research article .

Application 5: Inductive Effect on Acidity

  • Summary of Application : This study focuses on the inductive effect of substituents on the acidity of carboxylic acids. The presence of an electron-withdrawing or electron-releasing group affects the stability of carboxylate anions, and in turn, determines the dissociation constant of a carboxylic acid .
  • Methods of Application : The researchers used a series of substituted benzoic acids, including 3-Cyano-4-methoxybenzoic acid, to study the inductive effects of the substituents on the acidity .
  • Results or Outcomes : The study found that the presence of an electron-withdrawing group increases the acidity of the carboxylic acid group by stabilizing the carboxylate conjugate base .

Application 6: Preparation of Complex Organic Compounds

  • Summary of Application : 3-Cyano-4-methoxybenzoic acid is used as an intermediate in the preparation of more complex organic compounds .
  • Methods of Application : The specific methods of application are not provided in the snippet. For more detailed information, you may want to refer to the original research article .
  • Results or Outcomes : The study does not provide specific results or outcomes in the snippet. For more detailed information, you may want to refer to the original research article .

Safety And Hazards

The safety information for 3-Cyano-4-methoxybenzoic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

3-cyano-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZHDJMZVQTSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621275
Record name 3-Cyano-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-methoxybenzoic acid

CAS RN

117738-82-6
Record name 3-Cyano-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-cyano-4-methoxy-benzoate (1.5 g, 7.9 mmol) in CH3OH/H2O (25 mL; 1:1), was added LiOH (2.5 g, 60.0 mmol). The reaction mixture was refluxed for 2 h, cooled at rt and 6M HCl was added dropwise until pH 2 was obtained. The precipitate was collected, washed with H2O (3×20 mL), dried in vacuo to afford 3-cyano-4-methoxy-benzoic acid. MS (ESI) 178 (M+H)+. To a 100 mL round-bottom flask with 3-cyano-4-methoxy-benzoic acid (1.4 g, 7.8 mmol), was added SOCl2 (15 mL) dropwise. The reaction was refluxed for 1 h and was cooled to rt. The excess of SOCl2 was removed in vacuo and the oily acid chloride was dissolved in THF (15 mL). The resulting solution was added dropwise to a mixture of 2-aminophenol (1.3 g, 11.7 mmol), triethylamine (1.3 g, 11.7 mmol) and THF (30 mL) at 0° C. The reaction was warmed up to rt and stirred an additional 3 h. The precipitate was removed by filtration and the filtrate was concentrated and dried in vacuo. The dark brown solid residue was dissolved in toluene (20 mL) and p-toluenesulfonic acid (6.0 g, 46.8 mmol) was added. The reaction was refluxed overnight, cooled to rt, and EtOAc (300 mL) was added. The EtOAc solution was washed with brine (3×20 mL), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, CHCl3:CH3OH 8:1) to afford 5-(1,3-benzoxazol-2-yl)-2-methoxy benzonitrile. MS ESI) 251(M+H)+.
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1.5 g
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2.5 g
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25 mL
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Synthesis routes and methods II

Procedure details

Methyl 3-cyano-4-methoxybenzoate (879 mg) was dissolved in tetrahydrofuran (8 mL) and water (4 mL), and lithium hydroxide monohydrate (772 mg) was added to the solution, and then the mixture was stirred at mom temperature for 1 hour. The organic solvent was distilled off under reduced pressure and acidified with 2N hydrochloric acid, and then the precipitated crystal was collected by filtration to obtain the title compound (754 mg) as a colorless crystal.
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879 mg
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8 mL
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772 mg
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4 mL
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Synthesis routes and methods III

Procedure details

To a stirred solution of methyl 3-cyano-4-methoxybenzoate (1.1 g, 5.70 mmol) in a mixture of THF (70 mL), MeOH (70 mL) and water (5 mL) was added LiOH (0.97 g, 23.01 mmol) at RT and the reaction mixture was then stirred at RT for 1 h. The reaction mixture was acidified to pH ˜2 with 2 N HCl and the aqueous layer was extracted with DCM (3×100 mL). The combined organic extracts were washed with water (50 mL) and brine (50 mL), dried over anhydrous Na2SO4, filtered and evaporated under reduced pressure to afford 3-cyano-4-methoxybenzoic acid (1.0 g, 100%) as a solid.
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1.1 g
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70 mL
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70 mL
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5 mL
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0.97 g
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Schnute, M Wennerstål, J Alley… - Journal of Medicinal …, 2018 - ACS Publications
The nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) is a promising target for the treatment of autoimmune diseases. A small …
Number of citations: 30 pubs.acs.org

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